

Cephalomannine CAS number and chemical identifiers

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An In-depth Technical Guide to **Cephalomannine**: Chemical Identifiers, Biological Activity, and Experimental Protocols

For researchers, scientists, and drug development professionals, a comprehensive understanding of promising therapeutic compounds is paramount. **Cephalomannine**, a natural taxane diterpenoid, has garnered significant interest for its antineoplastic properties. This technical guide provides a detailed overview of **Cephalomannine**, focusing on its chemical identifiers, quantitative biological data, relevant experimental protocols, and its role in key signaling pathways.

Chemical Identifiers

Cephalomannine is structurally related to the well-known chemotherapy agent Paclitaxel and is often found in the same natural sources, such as the yew tree (Taxus species).[1][2] Precise identification of this compound is crucial for research and development. The following table summarizes its key chemical identifiers.



| Identifier Type | Value | Source |
|-------------------|---|-----------------------|
| CAS Number | 71610-00-9 | [1][2][3][4][5][6][7] |
| PubChem CID | 6436208 | [3][5] |
| Molecular Formula | C45H53NO14 | [1][2][3][4][5] |
| Molecular Weight | 831.9 g/mol | [3][4][5][8] |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | [3] |
| InChI | InChl=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3, (H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | [3][5] |
| InChlKey | DBXFAPJCZABTDR- WBYYIXQISA-N | [2][3][5][7] |
| SMILES | C/C=C(\C)/C(=O)NINVALID- LINKINVALID-LINK OC(=O)C)O)(C(=O)INVALID- | [3] |



| | LINK | |
|----------|------------------------|-----------------|
| | C3(C)C)OC(=O)C)OC(=O)C | |
| | 6=CC=CC=C6)O">C@HO | |
| Synonyms | Taxol B, NSC-318735 | [1][2][3][4][7] |

Quantitative Data: In Vitro Anticancer Activity

Cephalomannine has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Cephalomannine** in different human lung cancer cell lines under normoxic conditions.

| Cell Line | Cancer Type | IC50 (μM) |
|-----------|----------------------------|-----------|
| H460 | Non-small cell lung cancer | 0.18 |
| A549 | Non-small cell lung cancer | 0.20 |
| H1299 | Non-small cell lung cancer | 0.37 |

Data sourced from MedChemExpress product information sheet.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Cephalomannine**'s anticancer effects. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of **Cephalomannine** on cancer cell lines.

Materials:

Cancer cell line of interest



- · Complete culture medium
- Cephalomannine stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of Cephalomannine in complete culture medium. Remove the existing medium from the wells and add 100 μL of the Cephalomannine dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Cephalomannine concentration).
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry



This protocol describes the analysis of cell cycle distribution in response to **Cephalomannine** treatment using propidium iodide (PI) staining.

Materials:

- Cancer cell line of interest
- Complete culture medium
- Cephalomannine stock solution (in DMSO)
- 6-well plates
- PBS
- Trypsin-EDTA
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
 Treat the cells with the desired concentrations of **Cephalomannine** or vehicle control for 24-48 hours.
- Cell Harvesting: Harvest the cells by trypsinization, and collect the cell suspension.
- Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.



- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Cephalomannine exerts its anticancer effects through various mechanisms, including the disruption of microtubule dynamics and the modulation of key signaling pathways.

Inhibition of the APEX1/HIF-1α Signaling Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF- 1α) is stabilized and promotes tumor progression. Apurinic/apyrimidinic endonuclease-1 (APEX1) is a protein that interacts with and enhances the activity of HIF- 1α . **Cephalomannine** has been shown to inhibit the interaction between APEX1 and HIF- 1α in lung cancer cells.[9] This disruption leads to a downstream reduction in the expression of HIF- 1α target genes involved in angiogenesis, cell survival, and metabolism.



HIF-1α APEX1 Cephalomannine Activation Downstream Effects Target Gene Expression (e.g., VEGF, GLUT1) Tumor Progression (Angiogenesis, Metabolism)

Cephalomannine Inhibition of APEX1/HIF- 1α Pathway

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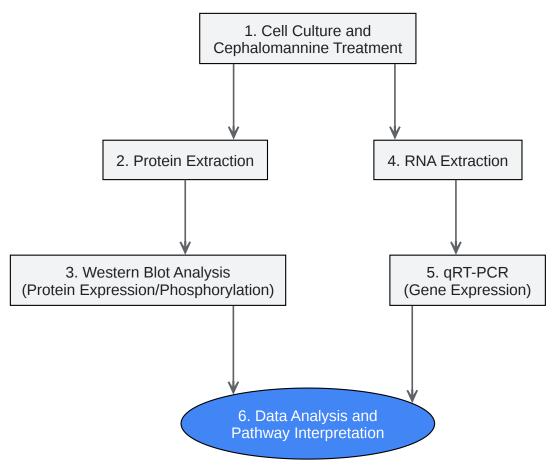
Caption: **Cephalomannine** inhibits the APEX1/HIF-1 α interaction.

Experimental Workflow for Investigating Signaling Pathways

A typical workflow to investigate the effect of **Cephalomannine** on a signaling pathway involves a series of molecular biology techniques.



Experimental Workflow for Signaling Pathway Analysis



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Caption: Workflow for analyzing **Cephalomannine**'s effect on signaling.

In conclusion, **Cephalomannine** is a promising natural product with well-defined chemical properties and significant anticancer activity. Its mechanism of action involves the modulation of critical signaling pathways, making it a valuable subject for further research and potential drug development. The information and protocols provided in this guide serve as a comprehensive resource for scientists working with this compound.



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